4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid
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Overview
Description
4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid typically involves the chlorination of 3-methylphenol followed by further functionalization. One common method includes the reaction of 3-methylphenol with ammonium chloride and oxone in acetonitrile to produce 4-chloro-3-methylphenol . This intermediate can then undergo further reactions to introduce the benzoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the benzoic acid moiety allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-3-methylphenol: Shares a similar structure but lacks the benzoic acid moiety.
2-Chloro-5-(3-methylphenyl)benzoic acid: Another chlorinated benzoic acid derivative with different substitution patterns.
Uniqueness: 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and benzoic acid core make it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-3-(3-chloro-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-12(8)15)11-7-9(14(17)18)5-6-13(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHADQMJETDFCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690283 |
Source
|
Record name | 3',6-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-62-6 |
Source
|
Record name | 3',6-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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